molecular formula C18H28N2O5S B6557295 N-{3-[(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)sulfonyl]propyl}-2-methylpropanamide CAS No. 1040642-77-0

N-{3-[(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)sulfonyl]propyl}-2-methylpropanamide

Cat. No.: B6557295
CAS No.: 1040642-77-0
M. Wt: 384.5 g/mol
InChI Key: CUCDDWGVJODVSI-UHFFFAOYSA-N
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Description

This compound is a structurally complex sulfonamide derivative featuring a 6,7-dimethoxy-tetrahydroisoquinoline core linked via a sulfonylpropyl group to a 2-methylpropanamide moiety. The sulfonamide group is a common pharmacophore in enzyme inhibitors, and the tetrahydroisoquinoline scaffold is frequently associated with bioactivity in alkaloid-derived compounds.

Properties

IUPAC Name

N-[3-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)sulfonyl]propyl]-2-methylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O5S/c1-13(2)18(21)19-7-5-9-26(22,23)20-8-6-14-10-16(24-3)17(25-4)11-15(14)12-20/h10-11,13H,5-9,12H2,1-4H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUCDDWGVJODVSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NCCCS(=O)(=O)N1CCC2=CC(=C(C=C2C1)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The provided evidence lists several propanamide derivatives with varying substituents and applications. Below is a comparative analysis of structural features and known uses:

Table 1: Structural and Functional Comparison

Compound Name Key Substituents/Features Documented Use/Activity Reference
N-{3-[(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)sulfonyl]propyl}-2-methylpropanamide 6,7-Dimethoxy-THIQ, sulfonylpropyl, 2-methylpropanamide Not specified in evidence N/A
N-(3,4-Dichlorophenyl) propanamide (Propanil) 3,4-Dichlorophenyl, propanamide Herbicide (acetyl-CoA carboxylase inhibition)
N-(3,4-Dichlorophenyl)hexahydro-1,3-dimethyl-2,4,6-trioxo-5-pyrimidinecarboxamide (Fenoxacrim) Pyrimidinecarboxamide, dichlorophenyl, trioxo Fungicide (mitochondrial disruption)
N-(3,5-Dichlorophenyl)-3-(1-methylethyl)-2,4-dioxo-1-imidazolidinecarboxamide (Iprodione metabolite isomer) Dichlorophenyl, imidazolidinecarboxamide Metabolite of iprodione (fungicide)
N-(3-(1-Ethyl-1-methylpropyl)-5-isoxazolyl)-2,6-dimethoxybenzamide (Isoxaben) Isoxazolyl, dimethoxybenzamide Herbicide (cellulose biosynthesis inhibition)

Key Observations:

Core Scaffold Differences: The target compound’s 6,7-dimethoxy-tetrahydroisoquinoline core distinguishes it from other propanamide derivatives, which predominantly feature aromatic (e.g., dichlorophenyl) or heterocyclic (e.g., pyrimidine, imidazolidine) backbones. In contrast, propanil and isoxaben rely on simpler phenyl or benzamide groups for herbicidal activity .

Functional Group Variations: The sulfonylpropyl linker in the target compound is absent in the listed analogs. This group could enhance solubility or influence pharmacokinetics compared to compounds like fenoxacrim, which uses a pyrimidinecarboxamide linkage . The 2-methylpropanamide terminus is structurally distinct from the trioxo or dimethoxybenzamide groups seen in fenoxacrim or isoxaben, respectively .

The absence of activity data for the target compound suggests it may be a novel candidate requiring further evaluation .

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